5-(2-Chlorophenyl)cyclohexane-1,3-dione
Overview
Description
5-(2-Chlorophenyl)cyclohexane-1,3-dione is a chemical compound with the molecular formula C12H11ClO2 . It is a 1,3-diketone .
Molecular Structure Analysis
The molecular structure of 5-(2-Chlorophenyl)cyclohexane-1,3-dione can be represented by the InChI code:1S/C12H11ClO2/c13-12-4-2-1-3-11(12)8-5-9(14)7-10(15)6-8/h1-4,8H,5-7H2
. This compound has a molecular weight of 222.67 . Physical And Chemical Properties Analysis
5-(2-Chlorophenyl)cyclohexane-1,3-dione is a solid at room temperature . It has a molecular weight of 222.67 . The compound’s InChI code is1S/C12H11ClO2/c13-12-4-2-1-3-11(12)8-5-9(14)7-10(15)6-8/h1-4,8H,5-7H2
.
Scientific Research Applications
Synthesis of Spiro and Spiroketal Compounds
5-(2-Chlorophenyl)cyclohexane-1,3-dione has been used in the synthesis of spiro and spiroketal compounds. It is an intermediate in the Michael reaction, facilitating the creation of Michael 1:1 adducts which are essential for the construction of spiro[5.5] undecane compounds through intramolecular cyclization (Hossain et al., 2020).
Synthesis of Oxygen-Containing Heterocycles
This compound is a versatile scaffold for synthesizing a variety of oxygen heterocycles. These heterocycles are significant as intermediates in the synthesis of natural products and other bioactive molecules with anti-viral, anti-bacterial, and anti-cancer properties (Sharma, Kumar & Das, 2020).
Precursor for Bioactive Molecules
5-(2-Chlorophenyl)cyclohexane-1,3-dione serves as a key structural precursor for a wide range of bioactive molecules. These include compounds with diverse biological activities like anti-inflammatory, anti-tumor, and anti-malarial effects (Sharma, Kumar & Das, 2021).
Antimicrobial and Breast Cancer Activity
Studies have explored its derivatives for in silico and in vitro antimicrobial and anticancer activities. Its derivatives have shown promise in targeting breast cancer proteins and bacterial proteins (Chinnamanayakar et al., 2019).
Spectrophotometric Reagent
5-(2-Chlorophenyl)cyclohexane-1,3-dione derivatives have been used as spectrophotometric reagents for determining trace amounts of chlorate and chromium(VI) in various mediums. Their ability to produce colored solutions in reaction with specific ions makes them valuable in analytical chemistry (Ceba, Leyva & Nevado, 1978); (Reddy & Reddy, 1983).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P332+P313 (If skin irritation occurs: Get medical advice/attention) .
properties
IUPAC Name |
5-(2-chlorophenyl)cyclohexane-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO2/c13-12-4-2-1-3-11(12)8-5-9(14)7-10(15)6-8/h1-4,8H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFBAVBCEHCMFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358048 | |
Record name | 5-(2-chlorophenyl)cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chlorophenyl)cyclohexane-1,3-dione | |
CAS RN |
55579-68-5 | |
Record name | 5-(2-chlorophenyl)cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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